

A Comprehensive Technical Guide to 4-Fluorocinnamonnitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Fluorocinnamonnitrile**

Cat. No.: **B3326678**

[Get Quote](#)

Executive Summary: **4-Fluorocinnamonnitrile**, with a precise molecular weight of 147.15 g/mol, is a fluorinated aromatic compound of significant interest to the scientific community.^[1] Its strategic importance lies in the unique combination of a reactive nitrile group, a polymerizable alkene bridge, and a fluorinated phenyl ring. The presence of fluorine is particularly notable, as its incorporation into organic molecules can profoundly influence physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.^{[2][3][4]} This guide provides an in-depth overview of **4-Fluorocinnamonnitrile**, including its core properties, spectroscopic signature, a validated synthetic protocol, key applications in drug discovery, and essential safety protocols, tailored for researchers, chemists, and professionals in drug development.

Introduction to 4-Fluorocinnamonnitrile

4-Fluorocinnamonnitrile, systematically named (E)-3-(4-fluorophenyl)prop-2-enenitrile, is a crystalline solid that serves as a versatile building block in organic synthesis. The molecule's architecture is centered around a cinnamonnitrile core, which is functionalized with a fluorine atom at the para-position of the phenyl ring. This substitution is not trivial; fluorine's high electronegativity and small van der Waals radius allow it to act as a "super-hydrogen," subtly altering a molecule's electronic landscape without adding significant steric bulk.^[3]

In the context of medicinal chemistry, these alterations can lead to enhanced drug efficacy and improved safety profiles.^[5] Fluorination can block metabolic pathways, increase a compound's

stability against degradation, and modulate its ability to cross biological membranes.[\[2\]](#)[\[3\]](#)[\[5\]](#) Consequently, **4-Fluorocinnamonitrile** is a valuable precursor for synthesizing novel therapeutic agents, diagnostic tools, and advanced materials.

Physicochemical Properties and Specifications

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key specifications for **4-Fluorocinnamonitrile** are summarized below.

Property	Value	Source
Molecular Weight	147.15 g/mol	[1]
Exact Mass	147.048427358 Da	[1]
Molecular Formula	C ₉ H ₆ FN	[1] [6]
IUPAC Name	(E)-3-(4-fluorophenyl)prop-2-enenitrile	[1]
CAS Number	24654-48-6	[1] [6]
Synonyms	3-(4-Fluorophenyl)acrylonitrile, p-Fluorocinnamonitrile	[1]
Appearance	White to off-white solid	[7]
XLogP3-AA (Lipophilicity)	2.2	[1]

Spectroscopic Characterization

Structural verification is a critical step in chemical synthesis. The combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides an unambiguous confirmation of **4-Fluorocinnamonitrile**'s identity.

- Infrared (IR) Spectroscopy: This technique identifies the functional groups present in the molecule. The IR spectrum of **4-Fluorocinnamonitrile** is expected to show distinct absorption bands corresponding to its key structural features.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed information about the carbon-hydrogen framework and the chemical environment of each atom.
- Mass Spectrometry (MS): MS determines the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.^[8]

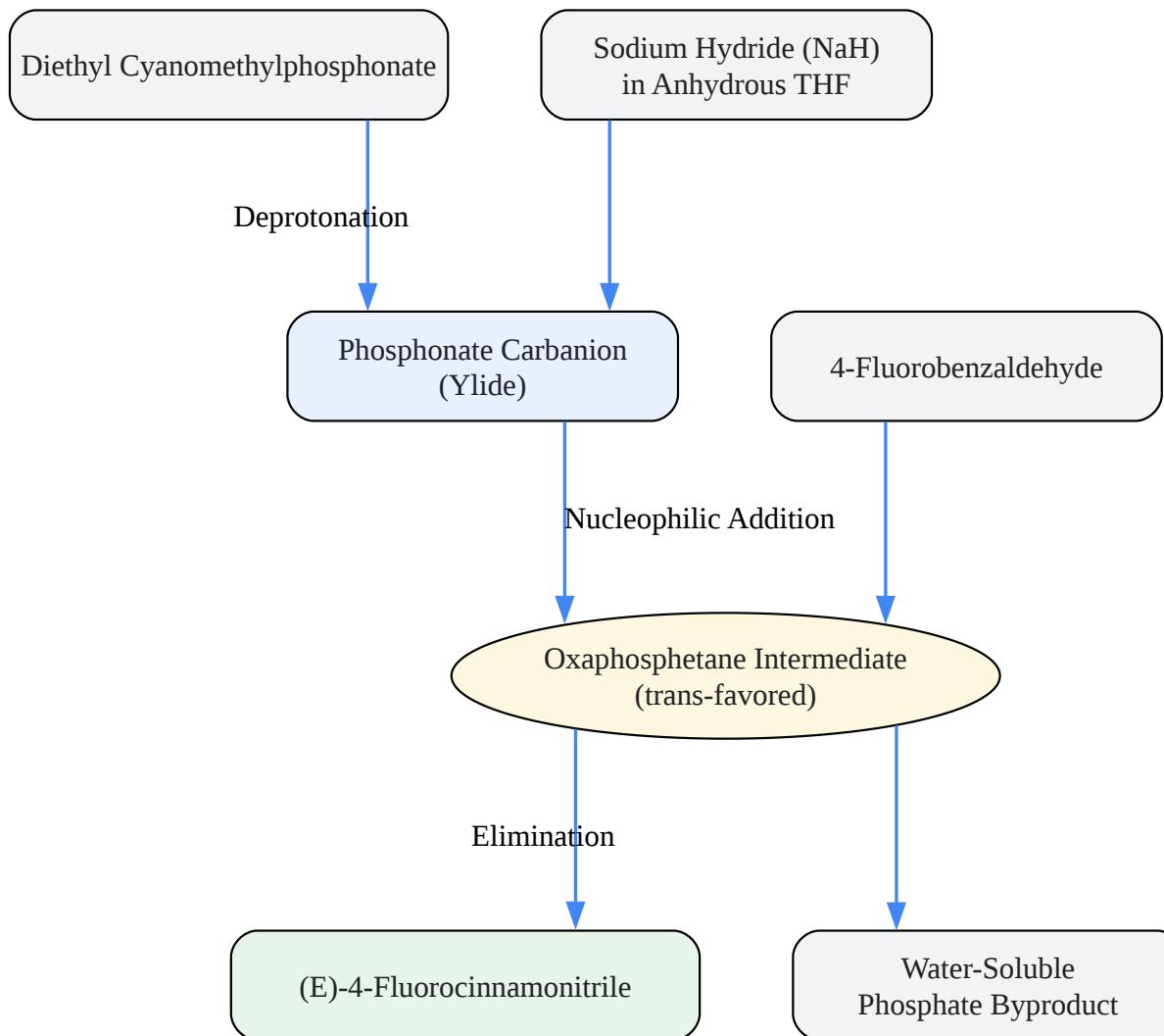
The expected spectral data for **4-Fluorocinnamonitrile** are summarized in the following table:

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
IR	C≡N stretch (nitrile)	~2220 cm ⁻¹	Strong, sharp absorption characteristic of a conjugated nitrile.
IR	C=C stretch (alkene)	~1630 cm ⁻¹	Absorption for the trans-disubstituted double bond.
IR	C-F stretch	~1230 cm ⁻¹	Strong absorption typical for an aryl-fluoride bond.
¹ H NMR	Vinyl Protons	6.0 - 7.5 ppm	Two doublets with a large coupling constant ($J \approx 16$ Hz), confirming the E (trans) stereochemistry.
¹ H NMR	Aromatic Protons	7.0 - 7.8 ppm	Two sets of multiplets (doublet of doublets) due to coupling with adjacent protons and the fluorine atom.
¹³ C NMR	Nitrile Carbon (C≡N)	~118 ppm	Characteristic downfield shift for a nitrile carbon.
¹³ C NMR	Aromatic Carbons	115 - 165 ppm	Multiple signals, with the carbon directly bonded to fluorine showing a large C-F coupling constant.
Mass Spec	Molecular Ion (M ⁺)	m/z = 147	Corresponds to the molecular weight of

the compound

C9H6FN.[\[1\]](#)

Synthesis and Reaction Chemistry

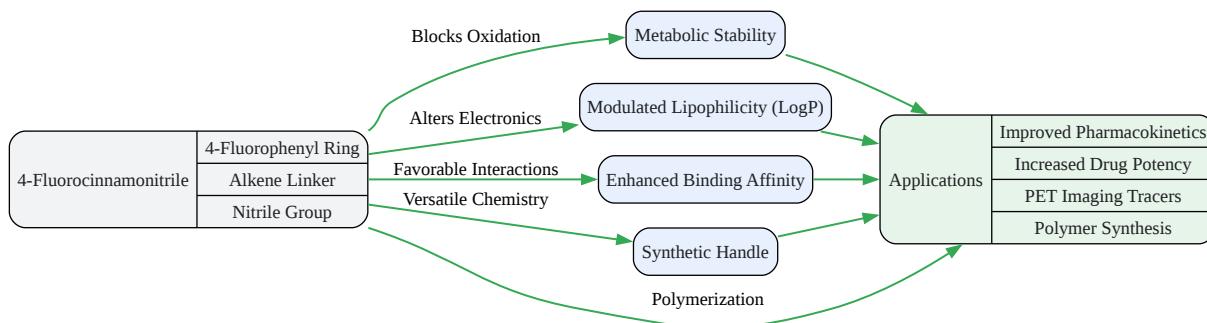

The most reliable and stereoselective method for synthesizing (E)-**4-Fluorocinnamonitrile** is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde. The primary advantage of the HWE reaction over the classic Wittig reaction is its strong preference for forming the thermodynamically more stable E-alkene, coupled with the easy removal of the water-soluble phosphate byproduct.[\[9\]](#)[\[10\]](#)[\[11\]](#)

The synthesis proceeds by reacting 4-fluorobenzaldehyde with the carbanion generated from diethyl cyanomethylphosphonate.

Detailed Experimental Protocol:

- Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
- Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the THF.
- Slowly add diethyl cyanomethylphosphonate (1.0 equivalent) dropwise to the stirred suspension. Causality Note: The strong base (NaH) deprotonates the α-carbon of the phosphonate, which is acidic due to the electron-withdrawing effects of both the phosphonate and nitrile groups, generating the nucleophilic phosphonate carbanion.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen gas evolution ceases.
- Olefination Reaction: Cool the ylide solution back down to 0 °C.
- Add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, monitoring by Thin Layer Chromatography (TLC) until the aldehyde is consumed.
- Workup and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield pure **(E)-4-Fluorocinnamonitrile** as a white solid.


[Click to download full resolution via product page](#)

Caption: Horner-Wadsworth-Emmons synthetic workflow.

Applications in Drug Discovery and Development

The utility of **4-Fluorocinnamonnitrile** in modern research is primarily driven by the strategic advantages conferred by the fluorine atom. Its application is a clear example of rational drug design.

- Metabolic Blocking: The para-position of a phenyl ring is often susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. Placing a metabolically robust C-F bond at this position effectively blocks this degradation pathway, which can increase the half-life and oral bioavailability of a drug candidate.[2][3]
- Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby acidic or basic functional groups and alter the molecule's overall lipophilicity (LogP). This fine-tuning is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
- Enhanced Target Binding: The C-F bond can participate in favorable non-covalent interactions (e.g., dipole-dipole, hydrogen bonds, multipolar C-F···C=O interactions) with protein targets, potentially increasing binding affinity and selectivity.[2][3]
- Precursor for PET Imaging Agents: The synthesis of fluorine-18 (¹⁸F) labeled compounds is a cornerstone of Positron Emission Tomography (PET), a powerful in vivo imaging technique. [4] **4-Fluorocinnamonnitrile** can serve as a non-radioactive ("cold") standard or a precursor for developing novel ¹⁸F-labeled PET tracers for diagnostic applications in oncology, neurology, and cardiology.[3][4]

[Click to download full resolution via product page](#)

Caption: Structure-function relationships of **4-Fluorocinnamonitrile**.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of **4-Fluorocinnamonitrile** is essential to ensure laboratory safety.

Hazard Identification:[1]

Hazard Class	GHS Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Acute Toxicity, Dermal	H312: Harmful in contact with skin
Skin Irritation	H315: Causes skin irritation
Eye Irritation	H319: Causes serious eye irritation
Acute Toxicity, Inhalation	H332: Harmful if inhaled

| STOT Single Exposure | H335: May cause respiratory irritation |

Safe Handling Procedures:

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[12][13]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12][13]
- Handling Practices: Avoid generating dust.[13] Do not get in eyes, on skin, or on clothing.[13] Keep away from heat, sparks, and open flames.[12][13]
- First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[13] If inhaled, move to fresh air.[13] If swallowed, rinse mouth and seek immediate medical attention.[12]

Storage:

- Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][13]
- Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

Conclusion

4-Fluorocinnamonitrile is more than a simple chemical; it is a strategically designed tool for molecular innovation. With a molecular weight of 147.15 g/mol, its true value is derived from the synergistic interplay of its functional groups, particularly the para-fluorine substituent. For researchers in drug discovery and materials science, this compound offers a reliable scaffold for creating next-generation molecules with enhanced stability, optimized properties, and novel functionalities. A thorough understanding of its synthesis, spectroscopic properties, and safe handling protocols, as detailed in this guide, is paramount to unlocking its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 4-Fluorocinnamonitrile | C9H6FN | CID 5372942 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. [pharmacyjournal.org](https://www.pharmacyjournal.org) [[pharmacyjournal.org](https://www.pharmacyjournal.org)]
3. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
6. [chemicalpoint.eu](https://www.chemicalpoint.eu) [[chemicalpoint.eu](https://www.chemicalpoint.eu)]
7. 4-FLUOROCINNAMONITRILE CAS#: 7182-77-6 [m.chemicalbook.com]
8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Fluorocinnamonitrile for Advanced Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3326678#4-fluorocinnamonitrile-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com